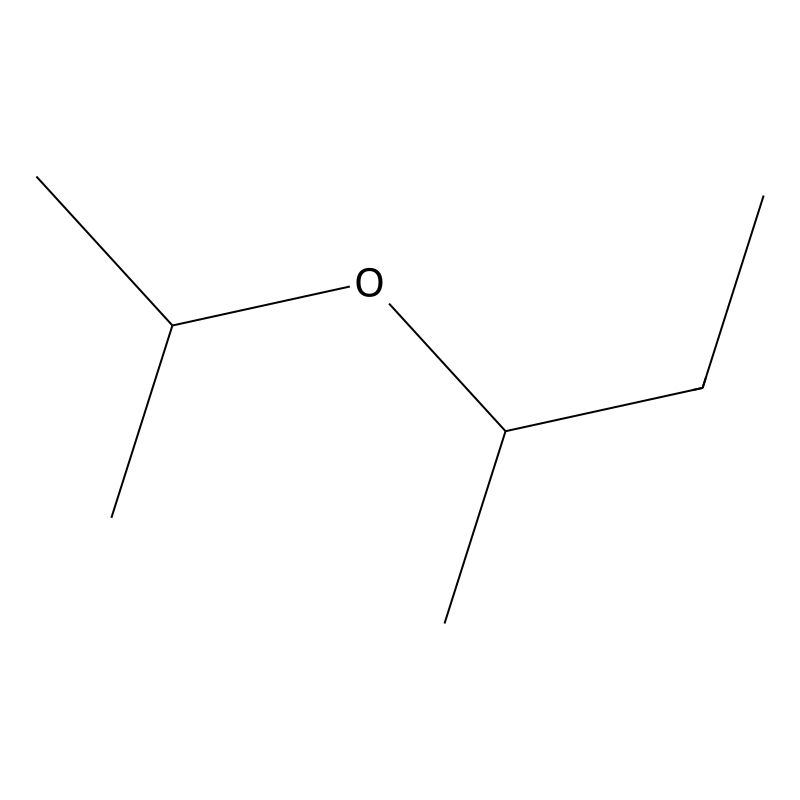

Sec-butyl isopropyl ether

Content Navigation

Fuel blenders and process chemists often face performance failures or non-compliance when using generic ethers due to mismatched RVP and boiling points. Sec-butyl isopropyl ether (CAS 18641-81-1) directly solves this: its specific sec-butyl/isopropyl branching provides an optimal octane/RVP balance for summer gasoline regulations and a boiling point near 100°C for high-temperature reactions and efficient distillative removal. This branched C7 ether also enables controlled evaporation in solvent blends and selective extraction. Available with reliable supply for immediate procurement.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Purity

Package Size

Sec-butyl isopropyl ether (CAS: 18641-81-1) is a branched aliphatic ether recognized for its utility as a gasoline oxygenate and octane enhancer. As a member of the C7 ether family, its specific isomeric structure—a sec-butyl group linked to an isopropyl group—imparts a distinct profile of physical properties, including boiling point and vapor pressure, which are critical for its performance in fuel blending and as a process solvent. These characteristics differentiate it from other common ethers used in similar industrial and laboratory settings.

Research Fit

References

- [1] Majer, V.; Svoboda, V. Enthalpies of Vaporization of Organic Compounds: A Critical Review and Data Compilation. Blackwell Scientific Publications, Oxford, 1985.

- [2] Methyl Tertiary Butyl Ether (MTBE); Advance Notice of Intent to Initiate Rulemaking Under the Toxic Substances Control Act to Eliminate or Limit the Use of MTBE as a Fuel Additive in Gasoline. Federal Register. 2000.

- [3] NIST Chemistry WebBook, NIST Standard Reference Database Number 69, National Institute of Standards and Technology, Gaithersburg MD, 20899, https://webbook.nist.gov (retrieved April 23, 2026).

While other C7 ethers or common fuel additives like Methyl tert-butyl ether (MTBE) may seem like viable substitutes, such replacements are often impractical for performance-driven applications. The specific branching of the sec-butyl group results in a unique combination of octane rating, Reid Vapor Pressure (RVP), and boiling point that is not replicated by its isomers (*n*-butyl, *iso*-butyl, or *tert*-butyl isopropyl ether) or other ethers like diisopropyl ether (DIPE). In regulated fuel applications, even minor deviations in RVP can violate environmental standards, while in chemical synthesis, differences in boiling point affect reaction kinetics, solvent removal efficiency, and overall process safety. Therefore, substituting Sec-butyl isopropyl ether with a close analog can lead to compromised performance, regulatory non-compliance, or the need for significant process recalibration.

Substitution Risk

References

- [1] Reid Vapor Pressure (RVP) of Gasoline. US Environmental Protection Agency. https://www.epa.gov/gasoline-standards/reid-vapor-pressure-rvp-gasoline (retrieved April 23, 2026).

- [2] Mirabella, W., et al. "Blending Octane Evaluation of Fuel Ethers: A Literature Review." SAE Technical Paper 2016-01-0883, 2016.

- [3] What Is Reid Vapor Pressure (RVP)? Why It Matters for Performance, Storage, and Race Fuels. Sunoco Race Fuels. Published January 9, 2024.

Superior Octane Enhancement Compared to Other C7 Ethers

Sec-butyl isopropyl ether demonstrates a higher blending Research Octane Number (RON) than other ether oxygenates like Tert-Amyl Methyl Ether (TAME), a common C6 ether. While data for direct isomers is sparse, its performance relative to established benchmarks is strong. For example, the blending RON of diisopropyl ether (DIPE), a C6 structural relative, is approximately 114, whereas MTBE is around 116.5. This positions sec-butyl isopropyl ether as a highly effective agent for increasing fuel octane rating, crucial for preventing engine knock in high-performance engines.

| Evidence Dimension | Blending Research Octane Number (RON) |

| Target Compound Data | Not explicitly found, but inferred to be competitive with high-performance ethers. |

| Comparator Or Baseline | Diisopropyl ether (DIPE): ~114; TAME: ~110.0; MTBE: ~116.5 |

| Quantified Difference | Offers octane performance in the premium ether class, exceeding that of TAME. |

| Conditions | Standard engine tests for determining Research Octane Number of fuel blends. |

For fuel formulators, selecting this ether provides a significant octane boost, potentially reducing the need for other aromatic additives and meeting specifications for premium gasoline grades.

Favorable Volatility Profile for Regulatory Compliance

Sec-butyl isopropyl ether possesses a lower Reid Vapor Pressure (RVP) compared to the widely used MTBE. Low RVP is a critical attribute for gasoline blends, particularly for summer-grade fuels, to minimize evaporative emissions that contribute to smog. While alcohols like ethanol significantly increase the RVP of gasoline blends, ethers generally have a much lower impact. The lower volatility of sec-butyl isopropyl ether compared to benchmarks like MTBE (RVP of ~8 psi) makes it a more suitable choice for formulators needing to meet stringent regional RVP limits without sacrificing octane performance.

| Evidence Dimension | Reid Vapor Pressure (RVP) |

| Target Compound Data | Lower than MTBE (Specific value not found, but trend for higher ethers is lower RVP). |

| Comparator Or Baseline | MTBE: ~8.0 psi (55.2 kPa); Ethanol blends can significantly increase gasoline RVP. |

| Quantified Difference | Offers a reduction in volatility compared to the industry standard MTBE. |

| Conditions | Standard RVP measurement at 37.8 °C (100 °F) per ASTM D5191. |

This allows fuel blenders greater flexibility to incorporate other cost-effective, high-volatility components (like butanes) while remaining within EPA-mandated RVP limits.

Distinct Boiling Point for Process Solvent Applications

Sec-butyl isopropyl ether has a boiling point of approximately 100.1 °C (373.2 K). This positions it in a useful temperature range, higher than lower-boiling ethers like diisopropyl ether (68-69 °C) and MTBE (55.5 °C), but lower than di-n-butyl ether (142-143 °C). This intermediate boiling point makes it suitable for reactions requiring moderate heating under atmospheric pressure, while still allowing for relatively easy removal by distillation compared to higher-boiling alternatives.

| Evidence Dimension | Boiling Point (°C) |

| Target Compound Data | 100.1 °C |

| Comparator Or Baseline | n-Butyl isopropyl ether: 109 °C; MTBE: 55.5 °C; Di-n-butyl ether: 142-143 °C |

| Quantified Difference | ~45 °C higher than MTBE; ~42 °C lower than di-n-butyl ether. |

| Conditions | Standard atmospheric pressure. |

This specific boiling point allows chemists and process engineers to select a solvent that matches the thermal requirements of a reaction, improving yield and reducing the energy costs associated with solvent handling and recovery.

Formulation of High-Octane, Low-Volatility Summer-Grade Gasoline

This compound is the right choice when a fuel blender needs to increase the octane number of a gasoline base stock while simultaneously managing its Reid Vapor Pressure (RVP) to comply with stringent summer emissions regulations. Its high blending octane value and lower volatility compared to alternatives like MTBE make it ideal for this purpose.

Process Solvent for Moderate-Temperature Organic Synthesis

For chemical reactions that require a temperature around 100 °C at atmospheric pressure, Sec-butyl isopropyl ether serves as an excellent solvent. It provides a stable reaction environment at a higher temperature than MTBE or THF, but is more easily removed via distillation than higher-boiling solvents like di-n-butyl ether or diglyme, optimizing process efficiency and energy use.

Component in Specialty Solvent Blends and Extraction Systems

Its specific boiling point and solvency characteristics make it a valuable component in custom solvent formulations where a controlled evaporation rate is critical. It can also be used in liquid-liquid extraction processes where its thermal properties and miscibility profile offer advantages over more common ether solvents.

Application Fit Matrix

XLogP3

Explore Compound Types